2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The reaction conditions can vary, but common catalysts include basic catalysts like potassium carbonate (K₂CO₃) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is scalable and can be adapted for industrial synthesis, provided the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with molecular targets such as tubulin, which is crucial for cell division. By inhibiting tubulin polymerization, the compound can disrupt cell division, leading to cell cycle arrest and apoptosis . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: Known for its anticancer properties.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Explored for its bioactive properties.
Uniqueness
2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to inhibit tubulin polymerization and its anti-inflammatory properties make it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C24H28N4O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H28N4O5/c1-15-12-20-22(24(29)28(15)7-6-27-8-10-32-11-9-27)21(18(14-25)23(26)33-20)17-5-4-16(30-2)13-19(17)31-3/h4-5,12-13,21H,6-11,26H2,1-3H3 |
InChI Key |
OYDGQECEFVMXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)OC)C(=O)N1CCN4CCOCC4 |
Origin of Product |
United States |
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